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Compound of Interest

Compound Name: Methyl undecanoate

Cat. No.: B167296 Get Quote

Introduction

Methyl undecanoate (CAS 1731-86-8) is the methyl ester of undecanoic acid, a saturated fatty

acid.[1] Its molecular formula is C₁₂H₂₄O₂ and it has a molecular weight of 200.32 g/mol .[2] It

is a colorless liquid with a fruity, waxy odor and is found as a natural product in various plants.

[1][3] Functionally, it is used as a metabolite, a plasticizer in polymers, and as a fragrance

agent.[1][4] Due to its applications in the flavor, fragrance, and chemical industries, its accurate

characterization is crucial.[3][5] This document provides detailed application notes and

protocols for the primary analytical methods used to characterize methyl undecanoate: Gas

Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
Gas chromatography is a cornerstone technique for the analysis of fatty acid methyl esters

(FAMEs) like methyl undecanoate.[1] When coupled with a mass spectrometer (GC-MS), it

provides both separation and structural identification, making it a powerful tool for purity

assessment and characterization.[1] The electron ionization (EI) mass spectrum of methyl
undecanoate is characterized by specific fragmentation patterns that are invaluable for its

identification.[1]
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Standard Preparation: Prepare a 1 mg/mL stock solution of methyl undecanoate by

dissolving 10 mg of the standard in 10 mL of a suitable non-polar solvent such as hexane or

ethyl acetate.[6] Serially dilute as needed for calibration.

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an

electron ionization (EI) source.

Injection: Inject 1 µL of the prepared sample into the GC inlet.

GC Conditions:

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

with a 5% phenyl-methylpolysiloxane stationary phase).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Scan Range: m/z 40-300.
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The mass spectrum of methyl undecanoate shows characteristic fragments that confirm its

structure. The molecular ion peak is observed at m/z 200. The base peak at m/z 74 is a result

of the classic McLafferty rearrangement common in fatty acid methyl esters.

Mass-to-Charge

Ratio (m/z)

Relative Intensity

(%)

Proposed Fragment

Identity
Citation

200 Low [M]⁺ (Molecular Ion) [1]

169 Moderate [M - OCH₃]⁺ [7]

157 Low [M - C₃H₇O]⁺ [7]

143 Moderate [M - C₄H₇O]⁺ [7]

129 Low [M - C₅H₉O]⁺ [7]

101 Moderate [C₆H₁₃O]⁺ [7]

87 High
[CH₃OC(OH)=CH₂]⁺

or [C₄H₇O₂]⁺
[2]

74 100 (Base Peak)
[C₃H₆O₂]⁺ (McLafferty

Rearrangement)
[2]

55 Moderate [C₄H₇]⁺ [7]
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GC-MS analysis workflow for methyl undecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural elucidation of

organic molecules like methyl undecanoate.[1] ¹H NMR provides detailed information about
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the chemical environment of hydrogen atoms in the molecule, confirming the presence of the

methyl ester and the long aliphatic chain.

Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of methyl undecanoate in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

NMR Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz or

higher.

Data Acquisition:

Experiment: Standard ¹H NMR acquisition.

Solvent: CDCl₃.

Temperature: 25 °C.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Pulse Width: 90°.

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential

window function and Fourier transform. Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Data Presentation
The ¹H NMR spectrum of methyl undecanoate is relatively simple and shows four distinct

proton environments corresponding to the terminal methyl group, the bulk methylene chain, the

methylene group alpha to the carbonyl, and the ester methyl group.
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Chemical Shift

(δ, ppm)
Multiplicity

Integration

(Relative No. of

H)

Assignment Citation

~3.67 Singlet (s) 3H
Methoxy protons

(-OCH₃)
[8][9]

~2.30 Triplet (t) 2H

Methylene

protons alpha to

carbonyl (-CH₂-

COO-)

[10]

~1.62 Quintet (p) 2H

Methylene

protons beta to

carbonyl (-CH₂-

CH₂-COO-)

[10]

~1.26 Multiplet (m) 14H

Bulk methylene

protons (-

(CH₂)₇-)

[10]

~0.88 Triplet (t) 3H

Terminal methyl

protons (CH₃-

CH₂-)

[10]
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¹H NMR analysis workflow for methyl undecanoate.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.[1] For methyl undecanoate, IR spectroscopy is
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particularly useful for confirming the presence of the ester functional group (C=O and C-O

bonds) and the aliphatic C-H bonds.[10]

Experimental Protocol
Sample Preparation: As methyl undecanoate is a liquid at room temperature, the spectrum

can be obtained directly.[3]

Neat Sample: Place one drop of the liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates to create a thin capillary film.

ATR-IR: Alternatively, place a drop of the liquid directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory. This is often simpler and requires less sample

cleanup.

IR Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Method: Transmittance or Absorbance.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum (of the clean salt plates or ATR crystal) should be

acquired and automatically subtracted from the sample spectrum.

Data Presentation
The IR spectrum of methyl undecanoate is dominated by a strong carbonyl stretch and

various C-H and C-O stretching and bending vibrations.
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Wavenumber

(cm⁻¹)
Intensity Vibration Type Assignment Citation

2925, 2855 Strong C-H Stretch
Aliphatic CH₂

and CH₃ groups
[11][12]

1740 Very Strong C=O Stretch
Ester carbonyl

group
[2][10]

1465 Medium C-H Bend
Methylene (CH₂)

scissoring
[11][12]

1250-1170 Strong C-O Stretch

Ester C-O-C

asymmetric

stretch

[2][10]

722 Weak C-H Rock
Methylene (-

CH₂-) rocking
[11][12]

Workflow Diagramdot
// Nodes Sample [label="Sample Application\n(Neat Liquid on ATR)", fillcolor="#F1F3F4",

fontcolor="#202124"]; FTIR [label="FTIR Spectrometer", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Background [label="Acquire Background\nSpectrum (Air)",

fillcolor="#FBBC05", fontcolor="#202124"]; Acquisition [label="Acquire Sample\nSpectrum",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Processing [label="Background\nSubtraction",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="IR Spectrum Analysis\n(Peak

Identification)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Background -> FTIR; Sample -> FTIR; FTIR -> Acquisition; Acquisition -> Processing

[label="Interferogram"]; Processing -> Analysis; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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